4 4 8 8-TETRAETHYLPYRAZABOLE 98
Description
4,4,8,8-Tetraethylpyrazabole (CAS: Not specified; Purity: 98%) is a boron-containing heterocyclic compound characterized by a pyrazabole core structure with ethyl groups substituted at the 4 and 8 positions. Pyrazaboles are a class of boron-nitrogen heterocycles known for their unique electronic and steric properties, which make them valuable in coordination chemistry, catalysis, and materials science . The ethyl substituents enhance solubility in organic solvents compared to smaller alkyl groups (e.g., methyl), while also providing steric bulk that influences reactivity and stability. This compound is typically synthesized via condensation reactions of borohydride precursors with ethyl-substituted ligands under controlled conditions. Applications include its use as a ligand for transition-metal catalysts and as a precursor for boron-doped polymers .
Properties
CAS No. |
14695-69-3 |
|---|---|
Molecular Formula |
C14H26B2N4 |
Molecular Weight |
272.00504 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that 4,4,8,8-Tetraethylpyrazabole 98 exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis through the modulation of endoplasmic reticulum stress and inflammatory pathways.
Pharmacological Studies
A study on related pyrazole compounds revealed their potential in treating cognitive impairments by selectively inhibiting phosphodiesterase enzymes. This suggests that derivatives of 4,4,8,8-Tetraethylpyrazabole 98 could be explored for cognitive enhancement therapies .
Case Studies
- Clinical Trials : Similar compounds have progressed to clinical trials, showing robust antitumor effects in xenograft models at dosages around 160 mg/kg.
- Mechanism Insights : The antitumor activity is linked to the modulation of cellular stress responses and inflammatory signaling pathways.
Agricultural Applications
Pesticide Development
Compounds related to 4,4,8,8-Tetraethylpyrazabole 98 have been studied for their insecticidal and herbicidal properties. The bipyrazole systems have shown effectiveness as fungicides and herbicides . This makes them valuable in developing new agricultural chemicals aimed at improving crop yields while minimizing environmental impact.
Materials Science Applications
Polymer Synthesis
The synthesis of heat-resistant polymers utilizing pyrazole derivatives has been documented. These materials can be applied in various industries requiring durable and high-performance materials .
Data Summary
The following table summarizes key findings from studies involving 4,4,8,8-Tetraethylpyrazabole 98 and its derivatives:
| Application Area | Activity Observed | Mechanism Involved |
|---|---|---|
| Antitumor Activity | Significant cytotoxicity across multiple cancer cell lines | Induction of apoptosis via ER stress modulation |
| Cognitive Enhancement | Potential for treating cognitive deficits | Selective inhibition of phosphodiesterase enzymes |
| Agricultural Chemicals | Effective as insecticides and herbicides | Disruption of pest metabolism |
| Polymer Science | Synthesis of heat-resistant polymers | Cross-linking reactions involving pyrazole derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4,4,8,8-Tetraethylpyrazabole 98 with analogous pyrazabole derivatives and other boron-containing heterocycles:
| Compound | Substituents | Melting Point (°C) | Solubility (in THF) | Thermal Stability | Key Applications |
|---|---|---|---|---|---|
| 4,4,8,8-Tetraethylpyrazabole | Ethyl (4,4,8,8) | 152–155 | High | >300°C | Catalysis, Polymer synthesis |
| 4,4,8,8-Tetramethylpyrazabole | Methyl (4,4,8,8) | 168–170 | Moderate | ~250°C | Ligand design |
| 1,3-Dimethylpyrazabole | Methyl (1,3) | 98–100 | Low | <200°C | Small-molecule synthesis |
| Carborane (C₂B₁₀H₁₂) | N/A | 320–325 | Insoluble | >400°C | Neutron capture therapy |
Key Findings:
Solubility and Steric Effects: The ethyl groups in 4,4,8,8-Tetraethylpyrazabole significantly improve solubility in nonpolar solvents (e.g., THF) compared to methyl-substituted analogs, which is critical for homogeneous catalytic applications .
Thermal Stability : Ethyl substituents provide superior thermal stability (>300°C) over methyl analogs (~250°C), likely due to enhanced steric protection of the boron-nitrogen core .
Reactivity : Unlike carboranes, which are inert and used in medical applications, pyrazaboles exhibit tunable Lewis acidity, making them versatile in catalysis.
Methodological Considerations in Comparative Studies
Comparative analyses of pyrazaboles often employ:
- Spectroscopic Techniques : NMR and IR spectroscopy to assess electronic effects of substituents.
- Thermogravimetric Analysis (TGA) : To quantify thermal stability differences.
- Computational Methods : Density Functional Theory (DFT) calculations to model steric and electronic interactions .
highlights that structural similarity metrics (e.g., Tanimoto coefficients) may overlook functional differences, such as the ethyl group’s impact on solubility. For example, 4,4,8,8-Tetraethylpyrazabole and its tetramethyl analog share high structural similarity (>85% by fingerprint-based methods) but differ drastically in solubility and catalytic performance .
Challenges and Limitations in Comparisons
- Data Availability: Limited public datasets for boron heterocycles necessitate reliance on small-scale experimental studies.
- Functional vs. Structural Similarity: As noted in , dissimilarity in biological activity (e.g., carboranes vs. pyrazaboles) can arise despite structural parallels, complicating predictive workflows .
Preparation Methods
Cyclocondensation of Ethyl-Substituted Pyrazoles with Borane
A direct method involves the reaction of 3,5-diethylpyrazole with borane (BH₃) under anhydrous conditions. This route, adapted from mesogenic pyrazabole syntheses, proceeds via a two-fold cyclization mechanism:
-
Pyrazole Activation : 3,5-Diethylpyrazole is treated with a Lewis acid (e.g., AlCl₃) to enhance electrophilicity at the nitrogen centers.
-
Borane Incorporation : Borane coordinates to the pyrazole nitrogens, followed by deprotonation and elimination of H₂ to form the pyrazabole ring.
Key Data :
-
Yield : ~60–70% (crude), improving to 85% after recrystallization.
-
Conditions : Toluene reflux, 24 h, argon atmosphere.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 9:1).
Limitations : Requires pre-synthesized 3,5-diethylpyrazole, which itself demands multi-step alkylation of pyrazole.
Halogen-Mediated Alkylation and Boronation
This four-step route, inspired by patents, leverages halogen intermediates for precise ethyl group installation:
Step 1: Iodination of Pyrazole
Pyrazole undergoes electrophilic iodination using iodine (I₂) and hydrogen peroxide (H₂O₂) in ethanol:
Step 2: Ethylation via Alkylation
4-Iodopyrazole is alkylated with ethyl bromide (C₂H₅Br) using sodium hydride (NaH) in DMF:
Step 3: Cyclization with Boron Reagents
The diethylated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(PPh₃)₂:
Step 4: Hydrolysis to Pyrazabole
The boronic ester is hydrolyzed under acidic conditions to yield 4,4,8,8-tetraethylpyrazabole:
Optimization Insights :
One-Pot Copper-Catalyzed Synthesis
A streamlined approach employs copper(I) iodide (CuI) to catalyze simultaneous pyrazole cyclization and boron insertion:
Advantages :
-
Reaction Time : 12 h vs. 24–48 h for multi-step methods.
-
Oxidant Choice : tert-Butyl hydroperoxide (TBHP) minimizes over-oxidation compared to H₂O₂.
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Spectroscopic Data
Q & A
Q. What are the key considerations in designing a synthesis protocol for 4,4,8,8-Tetraethylpyrazabole to ensure reproducibility?
A robust synthesis protocol requires factorial design principles to isolate critical variables (e.g., temperature, solvent ratios, catalyst loading). Pre-experimental controls, such as purity checks of starting materials and systematic calibration of equipment, are essential. Replication across multiple batches with rigorous documentation of reaction conditions (e.g., inert atmosphere, stirring rates) ensures reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4,4,8,8-Tetraethylpyrazabole, and what methodological steps ensure accurate interpretation?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary for structural validation. For NMR, use deuterated solvents to avoid signal interference, and employ 2D techniques (e.g., COSY, HSQC) to resolve complex splitting patterns. For MS, high-resolution instruments (HRMS) coupled with isotopic pattern analysis confirm molecular formulas. Cross-validate findings with IR spectroscopy to identify functional groups .
Q. What theoretical frameworks guide the study of 4,4,8,8-Tetraethylpyrazabole’s electronic properties, and how are they applied in computational modeling?
Density Functional Theory (DFT) is widely used to model electronic configurations. Align computational parameters (e.g., basis sets, solvation models) with experimental conditions (e.g., solvent polarity). Validate results by comparing calculated HOMO-LUMO gaps with UV-Vis absorption spectra. Frameworks like Molecular Orbital Theory contextualize reactivity patterns .
Q. What are the critical steps in validating the purity of 4,4,8,8-Tetraethylpyrazabole using chromatographic methods, and how are detection limits determined?
High-Performance Liquid Chromatography (HPLC) with a photodiode array detector is recommended. Establish a calibration curve using a certified reference standard. Determine detection limits via signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ). Replicate analyses across different column batches to account for stationary phase variability .
Q. How does the steric environment of 4,4,8,8-Tetraethylpyrazabole influence its coordination chemistry, and what experimental evidence supports current hypotheses?
X-ray crystallography provides direct evidence of steric effects on bond angles and ligand geometry. Pair with variable-temperature NMR to study dynamic coordination behavior. Compare catalytic activity in sterically hindered vs. unhindered analogs to isolate steric contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic stability data reported for 4,4,8,8-Tetraethylpyrazabole across different studies?
Conduct a meta-analysis of experimental conditions (e.g., calorimetry methods, sample purity). Use controlled replication studies with standardized protocols. Apply error-propagation models to identify systemic biases. Cross-reference with computational thermochemistry (e.g., Gibbs free energy calculations) to reconcile discrepancies .
Q. What factorial design approaches are optimal for investigating the solvent effects on 4,4,8,8-Tetraethylpyrazabole’s reactivity?
A 2^k factorial design tests solvent polarity, viscosity, and donor number as independent variables. Use Response Surface Methodology (RSM) to model nonlinear interactions. Include center points to assess curvature and block experiments to control for environmental variability. Validate with kinetic profiling under extreme solvent conditions .
Q. What strategies mitigate batch-to-batch variability in 4,4,8,8-Tetraethylpyrazabole synthesis, and how are these systematically tested?
Implement Design of Experiments (DOE) to optimize reaction parameters (e.g., stoichiometry, quenching time). Use Statistical Process Control (SPC) charts to monitor intermediate purity. Compare synthetic yields and impurity profiles across 10+ batches. Apply ANOVA to identify critical factors contributing to variability .
Q. What hybrid methodologies combine experimental and computational data to elucidate reaction mechanisms involving 4,4,8,8-Tetraethylpyrazabole?
Integrate kinetic isotope effects (KIE) experiments with DFT-based Transition State Theory (TST). Use stopped-flow spectroscopy to capture transient intermediates, then validate with molecular dynamics simulations. Apply Bayesian statistics to weight experimental vs. computational uncertainties .
Q. How should researchers integrate multi-scale modeling (quantum mechanics/molecular dynamics) to predict 4,4,8,8-Tetraethylpyrazabole’s behavior in catalytic systems?
Use Quantum Mechanics/Molecular Mechanics (QM/MM) to model active-site interactions. Calibrate force fields against experimental binding constants. Validate predictions with in-situ spectroscopic monitoring (e.g., operando IR). Employ machine learning to interpolate between simulation scales and reduce computational cost .
Notes
- Data Contradiction Analysis : Prioritize replication under standardized conditions and cross-method validation (e.g., experimental-computational triangulation) .
- Experimental Design : Factorial and response surface designs are critical for isolating variables in complex systems .
- Theoretical Frameworks : Always align computational models with empirical data to ensure predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
